N-Diazirinyl-lyso-G(M1) N-Diazirinyl-lyso-G(M1)
Brand Name: Vulcanchem
CAS No.: 131966-72-8
VCID: VC21186022
InChI: InChI=1S/C67H108F3N5O31/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-36(83)59(73-43(86)21-18-17-19-34-22-24-35(25-23-34)66(74-75-66)67(68,69)70)104-62-52(93)50(91)54(41(30-79)99-62)101-63-53(94)58(106-65(64(95)96)26-37(84)44(71-32(2)81)57(105-65)46(87)38(85)27-76)55(42(31-80)100-63)102-60-45(72-33(3)82)56(48(89)40(29-78)97-60)103-61-51(92)49(90)47(88)39(28-77)98-61/h22-25,36-42,44-63,76-80,83-85,87-94H,4-21,26-31H2,1-3H3,(H,71,81)(H,72,82)(H,73,86)(H,95,96)
SMILES: CCCCCCCCCCCCCCCC(C(NC(=O)CCCCC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O
Molecular Formula: C67H108F3N5O31
Molecular Weight: 1536.6 g/mol

N-Diazirinyl-lyso-G(M1)

CAS No.: 131966-72-8

Cat. No.: VC21186022

Molecular Formula: C67H108F3N5O31

Molecular Weight: 1536.6 g/mol

* For research use only. Not for human or veterinary use.

N-Diazirinyl-lyso-G(M1) - 131966-72-8

Specification

CAS No. 131966-72-8
Molecular Formula C67H108F3N5O31
Molecular Weight 1536.6 g/mol
IUPAC Name 5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[2-hydroxy-1-[5-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]pentanoylamino]heptadecoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid
Standard InChI InChI=1S/C67H108F3N5O31/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-36(83)59(73-43(86)21-18-17-19-34-22-24-35(25-23-34)66(74-75-66)67(68,69)70)104-62-52(93)50(91)54(41(30-79)99-62)101-63-53(94)58(106-65(64(95)96)26-37(84)44(71-32(2)81)57(105-65)46(87)38(85)27-76)55(42(31-80)100-63)102-60-45(72-33(3)82)56(48(89)40(29-78)97-60)103-61-51(92)49(90)47(88)39(28-77)98-61/h22-25,36-42,44-63,76-80,83-85,87-94H,4-21,26-31H2,1-3H3,(H,71,81)(H,72,82)(H,73,86)(H,95,96)
Standard InChI Key RVTCMRFJLNUITD-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCC(C(NC(=O)CCCCC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O
Canonical SMILES CCCCCCCCCCCCCCCC(C(NC(=O)CCCCC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O

Introduction

Structure and Chemical Properties

Structural Composition

N-Diazirinyl-lyso-G(M1) consists of two primary components: the lyso-G(M1) ganglioside derivative and a diazirine photoreactive group. The basic structure involves a modified lyso-G(M1) with a diazirine moiety attached at a nitrogen position, creating a photoactivatable probe that maintains the bioactive properties of the original ganglioside.

Lyso-G(M1) itself is the deacylated form of ganglioside G(M1), where the fatty acid component has been removed from the ceramide backbone. This structural modification creates a more water-soluble compound while preserving the oligosaccharide chain that defines G(M1) ganglioside function .

Chemical Characteristics

The diazirine component of N-Diazirinyl-lyso-G(M1) is a small heterocyclic structure containing a carbon atom bonded to two nitrogen atoms forming a three-membered ring. This photoreactive group remains stable in dark conditions but generates highly reactive carbene intermediates upon exposure to ultraviolet light at approximately 355 nm wavelength .

Table 1: Key Physical and Chemical Properties of N-Diazirinyl-lyso-G(M1)

PropertyCharacteristic
Molecular StructureLyso-G(M1) with diazirine group at N-position
Photoreactive GroupDiazirine (three-membered ring with two nitrogen atoms)
Activation Wavelength350-360 nm
Reactive SpeciesCarbenes and diazo intermediates
Insertion CapabilityC-H, N-H, and O-H bonds
SolubilityAmphiphilic (both hydrophilic and lipophilic regions)
StabilityStable in dark; light-sensitive

Structural Relationship to G(M1)

The parent compound G(M1) belongs to the ganglio-series of gangliosides and has the IUPAC-IUB nomenclature of II³Neu5Ac-Gg₄Cer. Its chemical structure is β-Gal-(1-3)-β-GalNAc-(1-4)-[α-Neu5Ac-(2-3)-]β-Gal-(1-4)-β-Glc-(1-1)-Cer, where Cer represents the ceramide portion . In N-Diazirinyl-lyso-G(M1), the ceramide portion has lost its fatty acid component, and a diazirine group has been introduced.

Synthesis and Preparation Methods

General Synthetic Approach

Labeling MethodAdvantagesDisadvantagesApplications
Tritium labelingHigh specificity, minimal structural changeLower sensitivity than ¹²⁵IMetabolic studies
Fluorescent tagsReal-time visualizationPotential steric hindranceCellular localization studies
Biotin tagsEffective purificationLarger size may affect functionProtein binding partner identification
Click chemistry handlesPost-labeling modificationAdditional synthetic stepsVersatile downstream applications
Photoactivatable groupsCovalent capture of interactionsLight-dependent activation requirementsBinding site mapping

Biochemical Properties and Functions

Photochemical Reactivity

The defining feature of N-Diazirinyl-lyso-G(M1) is its photoreactive capability. Upon UV irradiation at 350-360 nm, the diazirine moiety undergoes photolysis to generate reactive intermediates:

  • Initial formation of an excited singlet state (S₁) diazirine

  • Generation of reactive carbene intermediates

  • Possible formation of diazo isomers as secondary photoproducts

These reactive species can insert into nearby C-H, N-H, and O-H bonds, creating covalent crosslinks with proximal biomolecules .

Analytical Detection Methods

Mass Spectrometry

Mass spectrometry techniques provide sensitive detection of N-Diazirinyl-lyso-G(M1) and its derivatives. The approach typically involves:

  • Liquid chromatography separation

  • Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI)

  • Time-of-flight (TOF) or tandem mass spectrometry detection

Dried Blood Spot Analysis

For clinical applications, dried blood spot (DBS) analysis offers advantages for detecting lyso-gangliosides, which could potentially be applied to N-Diazirinyl-lyso-G(M1):

  • Requires minimal blood volume

  • Simplifies transportation and storage

  • Enables routine monitoring in clinical settings

Fluorescence and Radiographic Detection

When synthesized with appropriate labels, N-Diazirinyl-lyso-G(M1) can be detected through:

  • Fluorescence microscopy (with fluorescent tags)

  • Autoradiography (with radioactive isotopes)

  • Affinity-based methods (with biotin or other tags)

Applications in Research and Clinical Studies

Protein-Ganglioside Interaction Studies

N-Diazirinyl-lyso-G(M1) serves as a powerful tool for identifying and characterizing proteins that interact with gangliosides:

  • Photocrosslinking captures transient and weak interactions

  • Covalent bonds enable stringent purification conditions

  • Subsequent proteomic analysis identifies binding partners

Neurological Disease Research

Given the importance of gangliosides in neuronal function, N-Diazirinyl-lyso-G(M1) has potential applications in studying:

  • Neurodegenerative disorders with altered ganglioside metabolism

  • Age-related changes in neuronal membrane composition

  • Neuronal development and function

Gaucher Disease Biomarker Studies

The lyso-Gb1 component makes N-Diazirinyl-lyso-G(M1) particularly relevant for Gaucher disease research:

  • Monitoring treatment response to enzyme replacement therapy

  • Understanding the correlation between biomarker levels and disease severity

  • Studying the pathophysiological role of accumulated sphingolipids

Table 3: Applications of N-Diazirinyl-lyso-G(M1) in Different Research Fields

Research AreaApplicationAdvantagesKey Findings
Protein-Ganglioside InteractionsMapping binding sites and partnersCaptures transient interactionsIdentification of novel ganglioside-binding proteins
Neurodegenerative DiseaseStudying membrane alterationsMonitors changes in lipid-protein interactionsCorrelation between ganglioside disruption and disease progression
Lysosomal Storage DisordersTracking sphingolipid metabolismEnables visualization of accumulated substratesEnhanced understanding of pathophysiological mechanisms
Drug DevelopmentValidating therapeutic targetsConfirms binding of drug candidates to targetsOptimization of targeted therapies
Biomarker DiscoveryDeveloping diagnostic toolsSensitive detection of disease indicatorsEarly diagnosis and treatment monitoring

Comparative Analysis with Other Photoaffinity Probes

Advantages Over Traditional Photoreactive Groups

N-Diazirinyl-lyso-G(M1) incorporates diazirine, which offers several advantages over other photoreactive groups:

  • Smaller size (minimal structural disruption)

  • Activation at longer, less damaging wavelengths (350-360 nm)

  • Faster reaction kinetics

  • Greater stability across various pH conditions

Table 4: Comparison of Common Photoactivatable Groups

Photoactivatable GroupActivation Wavelength (nm)AdvantagesDisadvantages
Diazirine350-360Small size, fast kinetics, non-damaging wavelengthPotential formation of diazo isomers
Benzophenone350-360Commercially available, non-damaging wavelengthBulky size, prolonged irradiation times
Arylazide<300Readily synthesized, small sizeDamaging activation wavelengths, undesired side reactions

Limitations and Considerations

Despite its advantages, N-Diazirinyl-lyso-G(M1) presents certain challenges:

  • Complex synthesis requiring specialized techniques

  • Light sensitivity necessitating careful handling

  • Potential formation of diazo intermediates that might affect labeling specificity

  • Amino acid labeling preferences that could bias interaction studies

Future Research Directions

Technological Advancements

Future developments in N-Diazirinyl-lyso-G(M1) research may include:

  • Enhanced synthesis methods with improved yields

  • Incorporation of new detection modalities

  • Development of multiplexed probes for simultaneous analysis of multiple ganglioside species

  • Integration with advanced imaging techniques

Therapeutic Applications

Potential therapeutic applications worth exploring include:

  • Targeted delivery of therapeutic agents to ganglioside-rich tissues

  • Development of ganglioside-modulating drugs for neurological disorders

  • Enhanced monitoring of treatment response in lysosomal storage disorders

Diagnostic Development

The photoaffinity properties of N-Diazirinyl-lyso-G(M1) could enable new diagnostic approaches:

  • In situ visualization of ganglioside-protein interactions in patient samples

  • Development of more sensitive biomarker detection methods

  • Creation of point-of-care testing platforms for lysosomal storage disorders

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